

physical and chemical properties of K2PtBr6

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Compound of Interest

Compound Name: Dipotassium hexabromoplatinate

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An In-Depth Technical Guide to the Physical and Chemical Properties of Potassium Hexabromoplatinate(IV) (K₂PtBr₆)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Potassium hexabromoplatinate(IV), with the chemical formula K₂PtBr₆, is an inorganic coordination compound belonging to the hexahalometallate class. It consists of a central platinum atom in the +4 oxidation state octahedrally coordinated to six bromide ligands, with two potassium cations providing charge balance. This compound serves as a critical precursor for the synthesis of various platinum-containing nanoparticles and complexes, and its well-defined crystal structure makes it a valuable model system for crystallographic studies. This guide provides a comprehensive overview of its core physical and chemical properties, detailed experimental protocols, and logical diagrams to illustrate key relationships and workflows.

Physical Properties

The physical characteristics of K₂PtBr₆ are well-documented, defined by its crystalline nature and composition. These properties are essential for its handling, storage, and application in further synthesis or experimental setups.



Property	Value
Appearance	Orange, hygroscopic crystals[1]
Molecular Weight	752.72 g/mol [2]
Density	4.49 g/cm³ (calculated)[3]
Decomposition Temp.	400 °C[2]
Solubility in Water	1.89 g/100 mL[3][4] (Temperature not specified)
Band Gap	~1.1 eV[5]

Chemical Properties and Reactivity

The chemical behavior of K_2PtBr_6 is dictated by the stable hexabromoplatinate(IV) anion. The compound is non-magnetic and serves as a stable source of the $[PtBr_6]^{2-}$ ion in solution.

Property	Value
Chemical Formula	K ₂ PtBr ₆
Oxidation States	K+, Pt ⁴⁺ , Br ⁻ [3]
Magnetic Ordering	Non-magnetic[3]
Crystal Structure	Cubic (Antifluorite-type)[3]

Stability and Decomposition

 K_2PtBr_6 is a stable solid under standard conditions, though it is hygroscopic and should be stored in a dry environment[1][2]. Upon heating, it undergoes thermal decomposition at approximately 400 °C[2].

Reactivity and Ligand Exchange

The $[PtBr_6]^{2-}$ anion is relatively inert but can undergo ligand substitution reactions under specific conditions. For example, in the presence of a high concentration of chloride ions, a stepwise substitution of bromide ligands for chloride can occur, leading to the formation of



mixed-halide complexes such as [PtBr₅Cl]²⁻[1]. The compound is generally stable in neutral to acidic aqueous solutions.

Crystallographic Data

The crystal structure of K₂PtBr₆ has been precisely determined using single-crystal X-ray diffraction. It adopts a highly symmetric cubic lattice, a common arrangement for A₂BX₆-type compounds.

Parameter	Value
Crystal System	Cubic[3]
Space Group	Fm3m (No. 225)[3]
Lattice Constant (a)	10.37 Å[3]
Unit Cell Volume	1114.52 ų[3]
Pt-Br Bond Length	2.46 - 2.48 Å[1]
K-Br Bond Length	3.64 - 3.67 Å[1]

In this structure, the platinum(IV) ion is at the center of a regular octahedron formed by six bromide ions. These [PtBr₆]²⁻ octahedra are arranged on a face-centered cubic lattice, with potassium cations occupying the tetrahedral voids, each coordinated to twelve bromide ions[3].

Experimental Protocols Synthesis of Potassium Hexabromoplatinate(IV)

This protocol describes a common method for preparing K₂PtBr₆ from chloroplatinic acid, a readily available platinum source.

- Preparation of Hexabromoplatinic Acid (H₂PtBr₆):
 - Start with a solution of chloroplatinic acid, H₂PtCl₆.
 - Add an excess of concentrated hydrobromic acid (HBr).



- Heat the solution gently to facilitate the substitution of chloride ligands with bromide. The color of the solution will change as the reaction proceeds.
- Continue heating until the evolution of HCl gas ceases, indicating the reaction is complete.
 The resulting solution contains H₂PtBr₆[1].
- Precipitation of K₂PtBr₆:
 - Allow the H₂PtBr₆ solution to cool to room temperature.
 - Prepare a saturated aqueous solution of a potassium salt, such as potassium bromide (KBr).
 - Slowly add the KBr solution to the stirred H₂PtBr₆ solution.
 - Potassium hexabromoplatinate(IV) will precipitate out of the solution due to its lower solubility[1].
- Isolation and Purification:
 - Collect the orange precipitate by vacuum filtration.
 - Wash the collected solid with small portions of cold water to remove soluble impurities.
 - Further wash the product with ethanol or ether.
 - Dry the final product in a desiccator over a suitable drying agent to yield pure, crystalline K₂PtBr₆.

Characterization by Single-Crystal X-ray Diffraction (XRD)

This protocol outlines the general steps for determining the crystal structure of K2PtBr6.

- Crystal Selection and Mounting:
 - Under a microscope, select a small, well-formed single crystal of K₂PtBr₆.

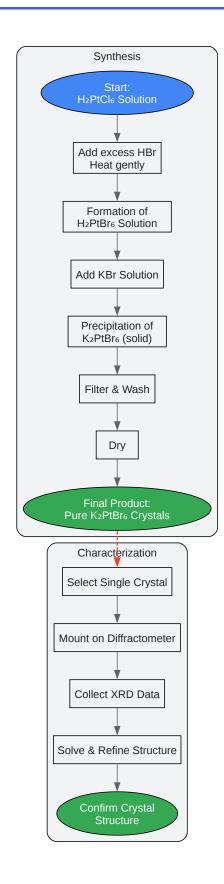


- Mount the selected crystal on a goniometer head using a suitable adhesive or cryo-oil.
- Data Collection:
 - Place the mounted crystal on a single-crystal X-ray diffractometer.
 - Cool the crystal to a low temperature (e.g., 100 K) using a cryostream to minimize thermal vibrations and improve data quality.
 - A monochromatic X-ray beam (e.g., Mo Kα or Cu Kα) is directed at the crystal.
 - Rotate the crystal through a series of angles while collecting the diffraction patterns on a detector.
- Data Processing and Structure Solution:
 - Integrate the raw diffraction images to obtain a list of reflection intensities and their corresponding Miller indices (h,k,l).
 - Apply corrections for factors such as Lorentz-polarization effects and absorption.
 - Determine the unit cell parameters and space group from the diffraction data. For K₂PtBr₆,
 this would be the Fm3m space group[3].
 - Solve the crystal structure using direct methods or Patterson methods to find the initial positions of the heavy atoms (Pt).
 - Refine the structural model against the experimental data using least-squares methods, locating the positions of the K and Br atoms from difference Fourier maps. The refinement process optimizes atomic coordinates and displacement parameters to achieve the best fit between the calculated and observed diffraction patterns[1].

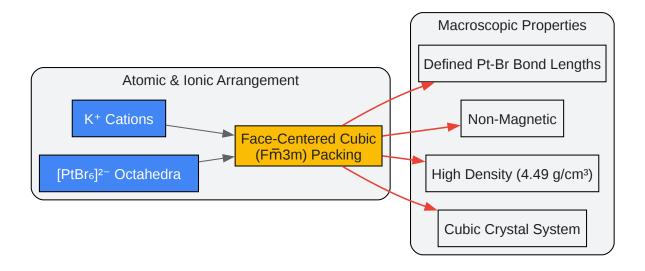
Visualizations

The following diagrams illustrate the experimental workflow for synthesizing and characterizing K₂PtBr₆ and the logical relationship between its atomic structure and macroscopic properties.









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